Cas no 76472-87-2 (Kuwanon H)

Kuwanon H structure
Kuwanon H structure
Product Name:Kuwanon H
Numéro CAS:76472-87-2
Le MF:C45H44O11
Mégawatts:760.8243
CID:982690
PubChem ID:5281668
Update Time:2024-10-27

Kuwanon H Propriétés chimiques et physiques

Nom et identifiant

    • kuwanon H
    • Albanin G
    • kuwanone H
    • Alvanin G
    • NSC 356889
    • 8-[(5R,6S)-6-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-
    • SCHEMBL13233442
    • FT-0775832
    • moracenin a
    • 76472-87-2
    • AKOS037515236
    • 4H-1-Benzopyran-4-one, 8-(6-(2,4-dihydroxy-3-(3-methyl-2-butenyl )benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1S-(1alpha,5alpha,6beta))-
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-1-cyclohex-2-enyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • KuwanonH
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • MS-31352
    • DTXSID301318627
    • HY-N2600
    • CHEBI:6147
    • 2-(2,4-BIS(OXIDANYL)PHENYL)-8-((1S,5S,6R)-5-(2,4-BIS(OXIDANYL)PHENYL)-3-METHYL-6-(3-(3-METHYLBUT-2-ENYL)-2,4-BIS(OXIDANYL)PHENYL)CARBONYL-CYCLOHEX-2-EN-1-YL)-3-(3-METHYLBUT-2-ENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
    • 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, [1S-(1alpha,5alpha,6beta)]-
    • 8-((1R,2S,3S)-2-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl)-2',4'-dihydroxy-5-methyl-1,2,3,6-tetrahydro-[1,1'-biphenyl]-3-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 8-[(1S,5R,6S)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • SCHEMBL150578
    • CHEMBL506234
    • 4H-1-Benzopyran-4-one, 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
    • 8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • 822Q5M4B5D
    • CS-0023002
    • 8-{(1R,2S,3S)-2-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-2',4'-dihydroxy-5-methyl[1,2,3,6-tetrahydro[1,1'-biphenyl]]-3-yl}-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
    • kumanon H
    • NSC-356889
    • GTPL622
    • DA-74840
    • Kuwanon H
    • Piscine à noyau: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32?,38-/m0/s1
    • La clé Inchi: DKBPTKFKCCNXNH-WKKWFPBQSA-N
    • Sourire: O=C(C1C([H])=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=1O[H])O[H])[C@]1([H])C([H])(C2=C(C([H])=C(C3C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C4C([H])=C([H])C(=C([H])C=4O[H])O[H])OC2=3)=O)O[H])O[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H]

Propriétés calculées

  • Qualité précise: 760.28800
  • Masse isotopique unique: 760.28836222 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 56
  • Nombre de liaisons rotatives: 9
  • Complexité: 1560
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 205
  • Poids moléculaire: 760.8
  • Le xlogp3: 9.2

Propriétés expérimentales

  • Couleur / forme: Yellow powder
  • Dense: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Insuluble (3.5E-6 g/L) (25 ºC),
  • Le PSA: 209.12000
  • Le LogP: 8.83870

Kuwanon H PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
ChemScence
CS-0023002-1mg
Kuwanon H
76472-87-2 98.60%
1mg
$190.0 2022-04-26
MedChemExpress
HY-N2600-1mg
Kuwanon H
76472-87-2 98.60%
1mg
¥700 2025-04-16
TRC
K660485-1mg
Kuwanon H
76472-87-2
1mg
70.00 2021-08-04
TRC
K660485-2.5mg
Kuwanon H
76472-87-2
2.5mg
120.00 2021-08-04
TRC
K660485-5mg
Kuwanon H
76472-87-2
5mg
215.00 2021-08-04
TRC
K660485-10mg
Kuwanon H
76472-87-2
10mg
415.00 2021-08-04
Chengdu Biopurify Phytochemicals Ltd
BP3603-5mg
Kuwanon H
76472-87-2 98%
5mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3603-10mg
Kuwanon H
76472-87-2 98%
10mg
$296 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K80440-10mg
Kuwanon H
76472-87-2
10mg
¥1998.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1849-1 mg
Kuwanon H
76472-87-2
1mg
¥1440.00 2022-04-26
Fournisseurs recommandés
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd